6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid

Catalog No.
S6528665
CAS No.
933708-86-2
M.F
C7H8N2O2S
M. Wt
184.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carb...

CAS Number

933708-86-2

Product Name

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid

Molecular Formula

C7H8N2O2S

Molecular Weight

184.2

InChI

InChI=1S/C7H8N2O2S/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11)

SMILES

C1CN2C(=C(C=N2)C(=O)O)SC1

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo-thiazine structure. The compound has the molecular formula C7H8N2O3SC_7H_8N_2O_3S and a molecular weight of approximately 188.22 g/mol. It features a thiazine ring fused with a pyrazole moiety, making it of interest in medicinal chemistry due to its potential biological activities. The compound is known for its carboxylic acid functional group, which enhances its solubility and reactivity in various

The chemical reactivity of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid primarily involves nucleophilic substitutions and condensation reactions. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions can be influenced by the presence of catalysts or specific reaction conditions such as temperature and solvent choice.

Research indicates that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, possibly influencing signaling pathways related to pain and inflammation. Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and thioamides, cyclization can yield the desired thiazine structure.
  • Hydrolysis of Esters: The ethyl ester derivative can be hydrolyzed using lithium hydroxide in tetrahydrofuran and ethanol to produce the carboxylic acid form.
  • Reflux Conditions: Reactions typically require refluxing under controlled conditions to ensure complete conversion and high yields.

A typical synthesis pathway involves the reaction of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid ethyl ester with lithium hydroxide followed by acidification to yield the target compound .

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Chemical Research: As an intermediate in synthesizing other complex organic compounds.
  • Biochemical Studies: For investigating mechanisms of action in biological systems.

Studies on the interactions of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid with various biological molecules are essential for understanding its pharmacological properties. Interaction studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Evaluating its effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • Molecular Docking Studies: Predicting how the compound interacts at a molecular level with target proteins.

Several compounds share structural similarities with 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid. Notable examples include:

Compound NameStructure TypeUnique Features
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acidOxazineContains an oxygen atom in place of sulfur
6-Hydroxypyrazolo[4,3-b]quinolineQuinolineExhibits different biological activity patterns
Pyrazolopyrimidine derivativesPyrimidineKnown for diverse pharmacological effects

These compounds differ primarily in their heterocyclic structures and functional groups but may exhibit overlapping biological activities or synthetic pathways. The uniqueness of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid lies in its specific combination of pyrazole and thiazine rings along with its carboxylic acid functionality.

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-11-23

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